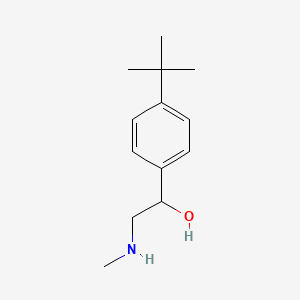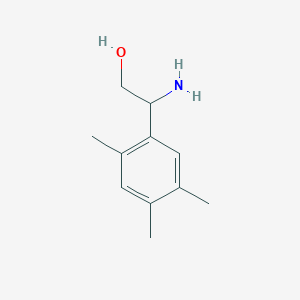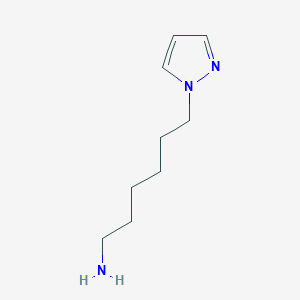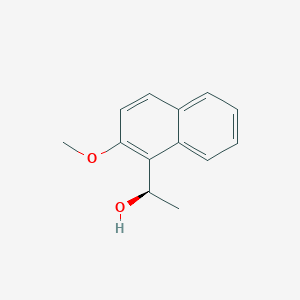
(R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is part of the naphthalene family, characterized by a naphthalene ring system with a methoxy group and an ethan-1-ol substituent. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynaphthalene.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with 2-methoxynaphthalene to form the corresponding alcohol.
Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.
Enzymatic Resolution: Employing enzymes to achieve high enantiomeric purity.
化学反応の分析
Types of Reactions
®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products depend on the substituent introduced.
科学的研究の応用
®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol is used in various scientific research fields:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In studies involving enzyme-substrate interactions due to its chiral nature.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
類似化合物との比較
Similar Compounds
(S)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol: The enantiomer of the compound, differing in its optical activity.
2-Methoxynaphthalene: Lacks the ethan-1-ol substituent.
1-(2-Methoxynaphthalen-1-yl)ethan-1-one: The ketone analog of the compound.
Uniqueness
®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol is unique due to its chiral center, which imparts specific optical activity and enantioselectivity in reactions. This makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
(1R)-1-(2-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H14O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-9,14H,1-2H3/t9-/m1/s1 |
InChIキー |
JHZABIIOCGHRDC-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=C(C=CC2=CC=CC=C21)OC)O |
正規SMILES |
CC(C1=C(C=CC2=CC=CC=C21)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


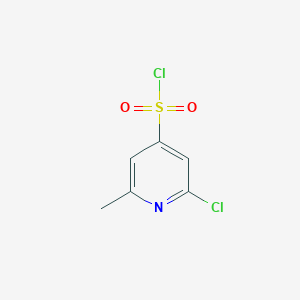
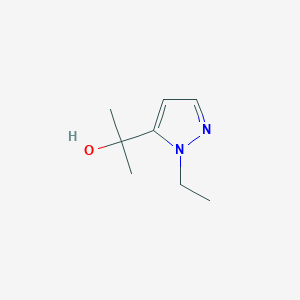
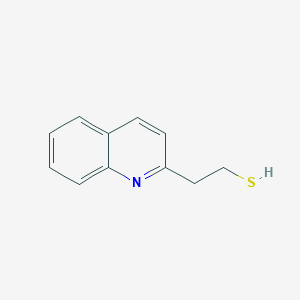
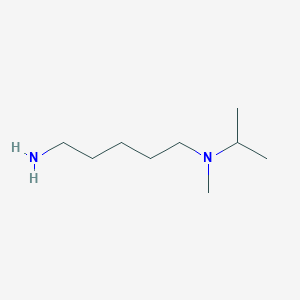
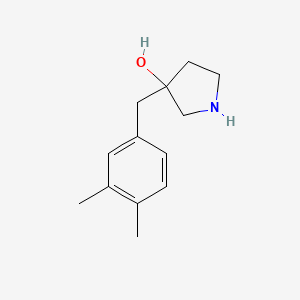
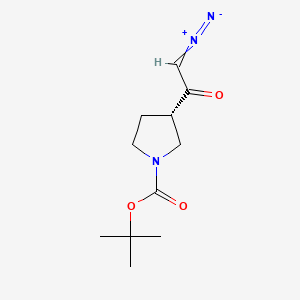
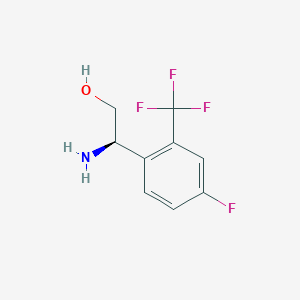
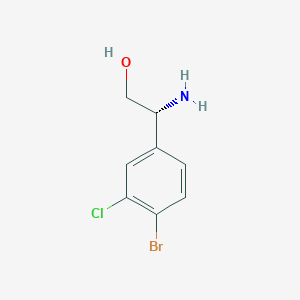
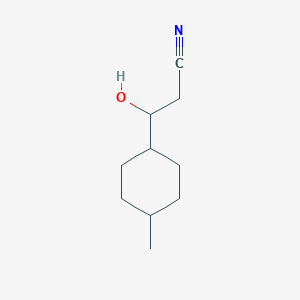

![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
